5-Bromo-2-(cyanomethyl)benzimidazole
Description
Properties
IUPAC Name |
2-(6-bromo-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNQTGBLKPDUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyanomethyl)benzimidazole typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyanomethyl)benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Aryl Halides: Commonly used in substitution reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-2-(cyanomethyl)benzimidazole is characterized by its molecular formula and a molecular weight of approximately 236.07 g/mol. The structural features include a bromine atom at the 5-position and a cyanomethyl group at the 2-position, which contribute to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of benzimidazole can inhibit the growth of these pathogens, making them potential candidates for antibiotic development. For instance, compounds derived from this structure have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL against different bacterial strains .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It has been shown to neutralize free radicals effectively, which may help mitigate oxidative stress-related diseases. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage.
Anticancer Potential
This compound has been investigated for its anticancer properties. Its interaction with DNA has been explored through fluorescence spectroscopy, indicating that it may bind to DNA and disrupt cellular processes necessary for cancer cell proliferation. In vitro studies have reported cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HePG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116), with IC50 values below 10 mg/mL . The compound's ability to act as an inhibitor of specific enzymes involved in tumor growth further supports its potential as an antitumor agent.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .
- Anticancer Activity : In vitro assays revealed that derivatives of this compound inhibited cancer cell proliferation significantly, with particular effectiveness noted in HePG2 cells, suggesting potential for further development as a cancer therapeutic agent .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyanomethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Bromo-2-(cyanomethyl)benzimidazole with structurally similar benzimidazole derivatives:
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic size may enhance van der Waals interactions with biological targets compared to chlorine .
- Thiophene Substituents : The sulfur atom in thiophene-containing derivatives (e.g., 5-Bromo-2-(thiophen-2-yl)benzimidazole) may facilitate π-π stacking or hydrogen bonding with microbial enzymes .
Antifungal Activity
Benzimidazoles primarily act by inhibiting fungal microtubule assembly, disrupting cell division . For example:
- Carbendazim (a benzimidazole fungicide) targets β-tubulin, but resistance is widespread due to mutations in the target protein .
- 5-Bromo Derivatives: The bromine atom may mitigate resistance by altering binding modes. For instance, 5-Bromo-2-(thiophen-2-yl)benzimidazole shows enhanced antimicrobial activity against resistant strains compared to non-halogenated analogs .
Antimicrobial and Biofilm Modulation
- Sublethal Effects : Subinhibitory concentrations of brominated benzimidazoles (e.g., 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzimidazole) can stimulate bacterial biofilm formation, suggesting a stress-response mechanism .
- Cyanomethyl Group: The -CH2CN moiety may enhance penetration into microbial cell walls due to its moderate polarity, though this requires experimental validation.
Anticancer Potential
Benzimidazoles with bulky substituents (e.g., phenyl or thiophene groups) exhibit anticancer activity by intercalating DNA or inhibiting kinases. For example, 5-Bromo-2-phenylbenzimidazole has shown promise in preliminary anticancer assays .
Biological Activity
5-Bromo-2-(cyanomethyl)benzimidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound belongs to the benzimidazole family, which is known for various pharmacological properties. The synthesis of this compound typically involves bromination and subsequent cyanomethylation of the benzimidazole structure, allowing for modifications that enhance biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. These compounds have shown effectiveness against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
Table 1 summarizes the IC50 values for selected derivatives against these cell lines:
| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |
|---|---|---|---|
| This compound | 6.75 ± 0.19 | 6.26 ± 0.33 | 16.00 ± 9.38 |
| Related Derivative A | 2.12 ± 0.21 | 5.13 ± 0.97 | 4.01 ± 0.95 |
| Related Derivative B | 3.11 ± 0.26 | Non-active | Non-active |
These results indicate that while some derivatives exhibit potent activity, others may require further modification to enhance efficacy.
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on enzymes such as α-glucosidase and urease:
- α-Glucosidase Inhibition : This compound has been shown to inhibit α-glucosidase with varying degrees of potency across different derivatives, making it a potential candidate for managing diabetes.
- Urease Inhibition : Its derivatives have demonstrated significant urease inhibitory activity, which is beneficial in treating conditions like peptic ulcers.
Table 2 provides a summary of the enzyme inhibition data:
| Compound | α-Glucosidase IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| This compound | 10.5 ± 1.2 | 15.3 ± 0.8 |
| Related Derivative C | 8.7 ± 0.9 | Non-active |
| Related Derivative D | Non-active | 12.4 ± 1.1 |
The biological activities of benzimidazole derivatives, including this compound, are often attributed to their ability to interact with specific molecular targets within cells, such as DNA or key enzymes involved in metabolic pathways.
Antitumor Mechanism
The anticancer properties are believed to stem from the compound's ability to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, as evidenced by cytotoxicity assays conducted on normal fibroblast cell lines.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the effects of various benzimidazole derivatives on lung cancer cell lines, demonstrating that certain modifications to the benzimidazole core significantly enhanced anticancer potency.
- Enzyme Inhibition Study : Another investigation focused on the urease inhibitory properties of benzimidazole derivatives, revealing promising results that suggest potential applications in treating gastrointestinal disorders.
Q & A
Q. What are the established synthetic routes for 5-Bromo-2-(cyanomethyl)benzimidazole, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves condensation reactions between substituted benzimidazole precursors and cyanomethylating agents. Key factors include:
- Precursor Selection : Brominated benzimidazole derivatives (e.g., 5-bromo-1H-benzimidazole) are often used as starting materials to ensure regioselectivity.
- Catalysts and Solvents : Reactions may employ polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate nucleophilic substitution at the cyanomethyl group.
- Temperature Control : Moderate heating (60–80°C) balances reaction efficiency and minimizes side products.
Yields exceeding 70% purity are achievable with optimized conditions, as demonstrated in analogous benzimidazole syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the cyanomethyl group’s integration and bromine’s electronic effects on the benzimidazole ring.
- X-ray Crystallography : Resolves structural ambiguities, such as bond angles and Br/CN substituent positions. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 13.68 Å, β = 98.3°) have been reported for brominated benzimidazole analogs .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 718 [M+H]⁺ in related compounds) .
Q. What preliminary biological activities have been reported for this compound derivatives?
Early studies highlight:
- Antiviral Potential : Benzimidazole derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mpro) via π-π stacking and hydrogen bonding with catalytic residues .
- Antimicrobial Properties : Structural analogs exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Cytotoxicity : Substitutions at the benzimidazole core influence IC₅₀ values in cancer cell lines (e.g., MDA-MB-231), as modeled in QSAR studies .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for target-specific activity?
- Molecular Docking : Screen derivatives against protein targets (e.g., thrombin or viral proteases) to prioritize candidates with high binding affinity (ΔG < −8 kcal/mol). For example, indole-substituted benzimidazoles show enhanced electrostatic complementarity with SARS-CoV-2 nsp7 .
- QSAR Modeling : Use 2D descriptors (e.g., logP, topological polar surface area) to correlate structural features with bioactivity. A dataset of 131 benzimidazoles achieved a predictive R² > 0.85 for cytotoxicity .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to identify persistent interactions (e.g., hydrogen bonds with His41 in Mpro) .
Q. How can contradictory toxicity data for benzimidazole derivatives be resolved?
- Structure-Activity Analysis : Compare LC₅₀ values across analogs. For example, 5-bromo-2-(trifluoromethyl)-1H-benzimidazole (LC₅₀ = 2.4 mg/L) is 45× more toxic to ceriodaphnia than 2-methyl derivatives (LC₅₀ = 109.7 mg/L) due to electronegative substituents .
- Environmental Factors : Assess degradation products’ residual toxicity. Pyrido-benzimidazole salts lose 60% toxicity after 38 days due to hydrolytic instability .
- Species-Specific Sensitivity : Validate assays using multiple models (e.g., zebrafish vs. ceriodaphnia) to account for metabolic differences.
Q. What strategies enhance the supramolecular applications of this compound?
- Coordination Polymers : Exploit the cyanomethyl group’s ability to chelate metals (e.g., Cu²⁺ or Zn²⁺) for constructing metal-organic frameworks (MOFs) with tunable porosity .
- Stimuli-Responsive Materials : Design pH-sensitive nanocontainers by conjugating benzimidazole with cyclodextrin or calixarene. These release encapsulated drugs (e.g., doxorubicin) at tumor microenvironments (pH < 6.5) .
- Optoelectronic Properties : Modify substituents to alter π-conjugation, enabling applications in organic LEDs (e.g., emission λmax = 450–500 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
